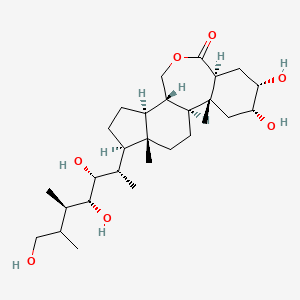

26-Hydroxy-24-epi-brassinolide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H48O7 |

|---|---|

Molecular Weight |

496.7 g/mol |

IUPAC Name |

(1S,2R,4R,5S,7S,11S,12S,15R,16S)-4,5-dihydroxy-2,16-dimethyl-15-[(2S,3R,4R,5R)-3,4,7-trihydroxy-5,6-dimethylheptan-2-yl]-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one |

InChI |

InChI=1S/C28H48O7/c1-14(12-29)15(2)24(32)25(33)16(3)18-6-7-19-17-13-35-26(34)21-10-22(30)23(31)11-28(21,5)20(17)8-9-27(18,19)4/h14-25,29-33H,6-13H2,1-5H3/t14?,15-,16+,17+,18-,19+,20+,21-,22+,23-,24-,25-,27-,28-/m1/s1 |

InChI Key |

WPKOZIBAIWHRJZ-SMYQFUGUSA-N |

SMILES |

CC(CO)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2COC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)CO)O)O |

Canonical SMILES |

CC(CO)C(C)C(C(C(C)C1CCC2C1(CCC3C2COC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

Precursor Sterols and Early Biosynthetic Steps

Brassinosteroids, a class of polyhydroxylated steroidal phytohormones, are synthesized from sterol precursors. researchgate.net The biosynthetic pathways are complex and involve numerous enzymatic steps.

The biosynthesis of brassinosteroids generally proceeds through pathways dependent on cycloartenol (B190886) and cycloartanol. researchgate.netfrontiersin.orgfrontiersin.org Squalene, formed from the mevalonate (B85504) pathway, is converted to cycloartenol. frontiersin.org Cycloartenol then serves as a crucial branching point for the synthesis of various sterols, including the precursors for C27, C28, and C29 brassinosteroids. frontiersin.org One of the initial steps can involve the conversion of cycloartenol to cycloartanol, catalyzed by the enzyme sterol side chain reductase 2 (SSR2). mdpi.com This cycloartanol-dependent pathway is a key route for the production of certain brassinosteroids. researchgate.netfrontiersin.org

Brassinosteroids are categorized into C27, C28, and C29 types based on the alkyl substitutions on their side chains. researchgate.netnih.gov

C27 Brassinosteroids: These are derived from cholesterol and lack a substituent at the C-24 position. researchgate.netfrontiersin.orgnih.gov

C28 Brassinosteroids: These are the most common type and are synthesized from campesterol, 24-epicampesterol, or 24-methylenecholesterol, featuring a methyl or methylene (B1212753) group at C-24. researchgate.netfrontiersin.orgnih.gov

C29 Brassinosteroids: These originate from sitosterol (B1666911) and have an ethyl group at C-24. researchgate.netfrontiersin.orgnih.gov

These distinct pathways, starting from different sterol precursors, eventually converge, often leading to the production of castasterone (B119632), a key bioactive brassinosteroid. frontiersin.org

Hydroxylation at C-26 and its Enzymatic Basis

The hydroxylation at the C-26 position is a primary mechanism for the inactivation of bioactive brassinosteroids like brassinolide (B613842) and castasterone. frontiersin.orgfrontiersin.org This modification is catalyzed by specific enzymes, primarily from the cytochrome P450 family.

Several cytochrome P450 (CYP) enzymes are instrumental in C-26 hydroxylation.

CYP734A1 (also known as BAS1 or CYP72B1): This was the first identified C-26 hydroxylase in Arabidopsis thaliana. frontiersin.orgfrontiersin.org It inactivates brassinolide (BL) and castasterone (CS) by converting them into their 26-hydroxylated forms. frontiersin.orgnih.gov Overexpression of the gene encoding this enzyme leads to dwarfism, a characteristic of brassinosteroid deficiency. oup.combiologists.com Homologs of this enzyme, such as PAG1 in cotton and CYP734A7 in tomato, perform similar functions, highlighting the conserved nature of this inactivation pathway across different plant species. nih.govnih.gov

CYP72C1 (also known as SOB7 or SHK1): This enzyme acts redundantly with CYP734A1 in the inactivation of brassinosteroids. frontiersin.orgfrontiersin.org However, CYP72C1 appears to preferentially act on the immediate precursors of brassinosteroids rather than on the final bioactive forms like BL and CS. frontiersin.orgscielo.br Its activation also leads to altered levels of castasterone and its precursors. nih.gov

The expression of the genes for these enzymes is itself regulated by light and the brassinosteroid signaling pathway, forming a feedback loop to maintain hormonal balance. biologists.comoup.com

While cytochrome P450 enzymes are the primary catalysts for C-26 hydroxylation, some studies have suggested the involvement of other enzyme types. In tomato cell cultures, the enzyme responsible for converting 24-epibrassinolide (B1217166) to 26-hydroxy-24-epibrassinolide was not inhibited by typical cytochrome P450 inhibitors, leading to the proposal that it might be a flavin-containing monooxygenase (FMO). oup.comoup.comscielo.br FMOs are another class of enzymes capable of catalyzing monooxygenation reactions. nih.gov However, further research is needed to fully characterize the role of FMOs in brassinosteroid metabolism.

Interconversion and Derivatization from 24-epi-brassinolide

26-Hydroxy-24-epi-brassinolide is directly formed from the hydroxylation of 24-epi-brassinolide. This conversion has been observed in plant cell cultures, such as those of tomato (Lycopersicon esculentum) and serradella (Ornithopus sativus). oup.comoup.com In these systems, exogenously applied 24-epibrassinolide is metabolized into 26-hydroxy-24-epibrassinolide, which is often further conjugated, for example, with glucose, to form glucosides. oup.comoup.comscielo.br This process of hydroxylation and subsequent conjugation represents a significant deactivation and detoxification pathway for bioactive brassinosteroids. scielo.br

Data Tables

Table 1: Key Enzymes in Brassinosteroid C-26 Hydroxylation

| Enzyme Name(s) | Organism | Function | Reference(s) |

| CYP734A1 / BAS1 / CYP72B1 | Arabidopsis thaliana | Inactivates brassinolide and castasterone via C-26 hydroxylation. | frontiersin.orgfrontiersin.orgnih.gov |

| CYP72C1 / SOB7 / SHK1 | Arabidopsis thaliana | Inactivates brassinosteroid precursors, acts redundantly with CYP734A1. | frontiersin.orgfrontiersin.orgnih.gov |

| CYP734A7 | Lycopersicon esculentum (Tomato) | C-26 hydroxylase of brassinosteroids. | nih.gov |

| PAG1 | Gossypium hirsutum (Cotton) | Homolog of CYP734A1, inactivates brassinosteroids via C-26 hydroxylation. | nih.gov |

| Flavin-containing Monooxygenase (proposed) | Lycopersicon esculentum (Tomato) | Proposed to catalyze C-26 hydroxylation of 24-epibrassinolide. | oup.comoup.comscielo.br |

Table 2: Brassinosteroid Precursor Classes and Their Sterol Origins

| Brassinosteroid Class | Carbon Number | Sterol Precursor | Reference(s) |

| C27 | 27 | Cholesterol | researchgate.netfrontiersin.orgnih.gov |

| C28 | 28 | Campesterol, 24-epicampesterol, 24-methylenecholesterol | researchgate.netfrontiersin.orgnih.gov |

| C29 | 29 | Sitosterol | researchgate.netfrontiersin.orgnih.gov |

Oxidation Reactions

The biosynthesis of brassinosteroids (BRs), a class of steroidal plant hormones, involves a series of oxidation and reduction reactions. frontiersin.org While the complete biosynthetic pathway of this compound is not explicitly detailed in the provided information, the general principles of BR biosynthesis offer significant insights. A key step in the formation of many bioactive brassinosteroids is the hydroxylation at various carbon positions of the steroid skeleton. frontiersin.orgoup.com

In the context of related compounds, the C-26 hydroxylation is a known metabolic conversion. For instance, tomato cell cultures have been shown to convert 24-epibrassinolide and 24-epicastasterone (B1146225) into their respective 26-hydroxy forms: 26-hydroxy-24-epibrassinolide and 26-hydroxy-24-epicastasterone. oup.com This suggests the presence of enzymes capable of introducing a hydroxyl group at the C-26 position. Interestingly, the enzyme responsible for this C-26 hydroxylation in tomato was not inhibited by typical cytochrome P450 inhibitors, hinting that it might be a flavin-containing monooxygenase. oup.com

Conversely, in the model plant Arabidopsis thaliana, the BAS1 gene encodes a cytochrome P450 enzyme (CYP72B1) that mediates the C-26 hydroxylation of brassinosteroids. oup.comnih.gov Another cytochrome P450, CYP72C1/SOB7/SHK1/CHI2, also participates in BR inactivation, although it preferentially acts on BR immediate precursors through a yet-to-be-fully-characterized mechanism, distinct from the C-26 hydroxylation of brassinolide (BL) and castasterone (CS) carried out by CYP734A members. frontiersin.org

The general BR biosynthetic pathway often involves both an early and a late C-6 oxidation pathway, starting from campesterol. researchgate.netoup.comjst.go.jp These pathways lead to the production of key intermediates like castasterone, which is then converted to brassinolide. jst.go.jpnih.gov The specific oxidation reactions leading to this compound would likely follow a similar, multi-step enzymatic process involving various cytochrome P450 monooxygenases. jst.go.jpnih.gov

Conjugation Pathways (e.g., Glucosylation, Sulfonation) and Deactivation

To maintain hormonal homeostasis, plants employ several deactivation mechanisms for potent brassinosteroids, including conjugation. oup.com This process involves the attachment of molecules like glucose or sulfate (B86663) groups to the brassinosteroid structure, which generally leads to less active or inactive forms. uv.cl

Glucosylation: This is a significant deactivation pathway for brassinosteroids. frontiersin.org In Arabidopsis, the UDP-glycosyltransferases UGT73C5 and UGT73C6 are responsible for the 23-O-glucosylation of brassinolide and castasterone. frontiersin.orgresearchgate.netpnas.org Overexpression of UGT73C5 results in a BR-deficient phenotype, confirming that glucosylation reduces the biological activity of these hormones. pnas.org While the specific glucosylation of this compound isn't explicitly mentioned, it is plausible that it could also be a substrate for such enzymes. Glucosylation can occur at various hydroxyl groups, including those at the C-2, C-3, C-22, and C-23 positions. frontiersin.org

Sulfonation: Sulfation at the C-22 position is another identified conjugation pathway for brassinosteroid inactivation. researchgate.net This modification is catalyzed by sulfotransferases.

Other Deactivation Pathways: Besides conjugation, other metabolic modifications contribute to the deactivation of brassinosteroids. These include:

Hydroxylation: As mentioned earlier, C-26 hydroxylation is a key deactivation step. oup.comnih.gov The resulting 26-hydroxybrassinolide has been shown to be essentially inactive. oup.com

Epimerization: The conversion of the stereochemistry at certain carbon atoms can also lead to inactivation. researchgate.net

Side-chain cleavage: The removal of parts of the side chain can deactivate the molecule. researchgate.net

Acylation: The attachment of acyl groups is another method of inactivation. oup.com The BAHD acyltransferase BIA1, for example, is involved in controlling the levels of active BRs, likely through acylation. oup.com

These deactivation pathways are crucial for regulating the levels of active brassinosteroids, preventing excessive hormonal responses that could be detrimental to plant growth and development. frontiersin.org

Regulation of Biosynthesis and Metabolic Flux

The biosynthesis and metabolic levels of brassinosteroids are tightly controlled to ensure optimal plant growth and development. frontiersin.orgnih.gov This regulation occurs at multiple levels, including genetic control of biosynthetic genes and the use of chemical inhibitors for research purposes.

Genetic Regulation of Biosynthetic Genes

The expression of brassinosteroid biosynthetic genes is subject to a sophisticated regulatory network. A key feature of this regulation is a negative feedback loop, where the end products of the pathway, such as brassinolide and castasterone, inhibit the expression of several biosynthetic genes. frontiersin.orgnih.govtandfonline.com This feedback mechanism helps to maintain hormonal homeostasis.

The transcription factors BZR1 and BES1 are central to this feedback regulation. frontiersin.orgtandfonline.commdpi.com When brassinosteroid levels are high, these transcription factors are activated and bind to the promoters of key biosynthetic genes like DWF4 and CPD, repressing their transcription. frontiersin.orgtandfonline.comresearchgate.net Conversely, in BR-deficient mutants, the expression of genes like DWF4 and CPD is upregulated. oup.com

Other hormones and environmental signals also influence brassinosteroid biosynthesis. For instance, auxin can induce the expression of DWF4, thereby increasing endogenous BR levels. frontiersin.orgnih.gov Light also plays a role in regulating BR biosynthesis, in part through the BAS1 gene, which is involved in C-26 hydroxylation and light responsiveness. nih.gov

Table 1: Key Genes in Brassinosteroid Biosynthesis and Regulation

| Gene | Encoded Protein/Function | Regulatory Role |

| DWF4 | Cytochrome P450 (CYP90B1); C-22 hydroxylase | Key enzyme in BR biosynthesis; transcriptionally repressed by BZR1. tandfonline.comresearchgate.netmdpi.com |

| CPD | Cytochrome P450 (CYP90A1) | Enzyme in BR biosynthesis; transcriptionally regulated by BZR1 and other factors. tandfonline.comresearchgate.net |

| BAS1 | Cytochrome P450 (CYP72B1); C-26 hydroxylase | Inactivates brassinosteroids; involved in light signaling. nih.govoup.com |

| UGT73C5 | UDP-glycosyltransferase | Inactivates brassinosteroids via 23-O-glucosylation. frontiersin.orgoup.compnas.org |

| BZR1/BES1 | Transcription factors | Key regulators of BR signaling and feedback inhibition of biosynthetic genes. frontiersin.orgtandfonline.commdpi.com |

| BIA1 | BAHD acyltransferase-like protein | Likely involved in the acylation and inactivation of brassinosteroids. oup.comoup.com |

Inhibitors of Brassinosteroid Biosynthesis and their Research Utility

Chemical inhibitors that specifically target enzymes in the brassinosteroid biosynthetic pathway have become invaluable tools for studying the functions of these hormones. nih.govplos.org These inhibitors allow researchers to create "chemical knockouts" that mimic the phenotypes of BR-deficient mutants, providing a powerful method to investigate the physiological roles of brassinosteroids. frontiersin.orgnih.gov

One of the most well-known inhibitors is Brassinazole (Brz) . frontiersin.orgmedchemexpress.com Brz is a triazole-type compound that specifically inhibits the C-22 hydroxylase encoded by the DWF4 gene. mdpi.com Treatment with Brz leads to characteristic dwarfism and other phenotypes associated with BR deficiency, which can be reversed by the application of exogenous brassinolide. frontiersin.orgmedchemexpress.com

Other inhibitors have also been developed, targeting different steps in the pathway. For example, YCZ-18 is a triazole-type inhibitor that targets CYP90D1, an enzyme involved in C-23 hydroxylation. frontiersin.orgplos.org The availability of inhibitors with different target sites provides researchers with a more nuanced toolkit to dissect the complexities of the brassinosteroid biosynthetic network. plos.org The use of these inhibitors has been instrumental in confirming the essential role of brassinosteroids in a wide range of developmental processes, from cell elongation to vascular development. jomb.orgoup.com

Table 2: Notable Brassinosteroid Biosynthesis Inhibitors

| Inhibitor | Target Enzyme/Step | Research Application |

| Brassinazole (Brz) | DWF4 (CYP90B1); C-22 hydroxylation | Widely used to induce BR-deficient phenotypes and study BR function. frontiersin.orgmdpi.commedchemexpress.com |

| YCZ-18 | CYP90D1; C-23 hydroxylation | Provides a tool to study the effects of inhibiting a different step in the BR pathway. frontiersin.orgplos.org |

| Propiconazole | Triazole compound with inhibitory effects on BR biosynthesis | Can induce phenotypes similar to Brz. frontiersin.org |

| Yucaizol | Potent BR biosynthesis inhibitor | Used to study growth regulation, particularly in turfgrass. frontiersin.orgjomb.org |

Physiological Roles and Mechanisms in Plant Systems

Growth and Developmental Processes

26-Hydroxy-24-epi-brassinolide is a derivative of 24-epibrassinolide (B1217166), a prominent and highly active member of the brassinosteroid (BR) family of plant hormones. smolecule.comcymitquimica.comwikipedia.org Brassinosteroids are polyhydroxylated steroidal phytohormones that play a crucial role in a wide array of physiological processes essential for normal plant growth and development. mdpi.comnih.govcabidigitallibrary.org These compounds are found throughout the plant kingdom, including in dicots, monocots, gymnosperms, ferns, and algae, and are present in various plant organs such as pollen, seeds, stems, and young leaves. cabidigitallibrary.org The mechanism of action for brassinosteroids involves binding to cell surface receptors, which initiates a signal transduction cascade that ultimately modulates the expression of thousands of genes, leading to diverse biological responses. mdpi.com

A primary and well-documented role of brassinosteroids like 24-epibrassinolide is the promotion of cell elongation and division, which are fundamental processes for plant growth. smolecule.comcymitquimica.comnih.gov These hormones stimulate the expression of genes such as xyloglucan (B1166014) endotransglycosylases, which are involved in loosening the cell wall, a prerequisite for cell expansion. nih.gov They also influence the expression of D-type cyclins (CycD3), which play a promotional role in cell division. nih.gov The regulation of cortical microtubule organization is another mechanism through which BRs mediate their effects on cell elongation and division. mdpi.com By activating cell wall-loosening enzymes and H+-ATPases that acidify the apoplast, brassinosteroids enhance the synthesis of cell wall and membrane materials, thereby promoting seedling growth. cabidigitallibrary.org

Research on various plant species has demonstrated the impact of 24-epibrassinolide on these cellular processes. For instance, in cauliflower and broccoli hypocotyl explants, 24-epibrassinolide was found to accelerate cell elongation. koreascience.kr Similarly, studies on peppermint have shown that the application of epibrassinolide (B600385) enhances growth-related traits, which is attributed to its role in upregulating genes involved in cell wall loosening and cell division. nih.gov

Brassinosteroids, including 24-epibrassinolide, are integral to organogenesis and the differentiation of various tissues. mdpi.comnih.gov They are involved in numerous developmental processes, such as vascular differentiation, particularly the formation of xylem. nih.govcabidigitallibrary.org The influence of these hormones extends to the development of roots, shoots, and stomata. smolecule.comnih.gov

The role of 24-epibrassinolide in tissue differentiation is evident from studies on wood formation. In Leucaena leucocephala, the application of 24-epibrassinolide was shown to enhance cell division in the cambial zone at low concentrations, while higher concentrations led to rapid cell differentiation and increased xylem formation. slu.se This indicates a direct role in regulating xylogenesis. Furthermore, in vitro studies with cauliflower and broccoli have shown that 24-epibrassinolide promotes direct organogenesis from hypocotyl explants, highlighting its potential in plant tissue culture and regeneration. koreascience.kr

The influence of brassinosteroids extends to the reproductive phases of plant development, including flowering and fruit set. cymitquimica.commdpi.comnih.gov These hormones are found in high concentrations in reproductive tissues like pollen and seeds. nih.gov They play a role in the transition from vegetative to generative growth, pollen development and germination, and the elongation of the stigma. nih.govfrontiersin.org

In Arabidopsis, brassinosteroid signaling is critical for the formation of the inflorescence stem architecture. nih.gov Studies on wheat have shown that the application of 24-epibrassinolide can delay the transition to the generative phase, while in the short-day plant Pharbitis nil, brassinolide (B613842) treatment can inhibit flowering, suggesting an integration of BR signals with environmental cues for reproductive timing. nih.gov Research on grapevines has demonstrated that applying 24-epibrassinolide at post-bloom and veraison stages can significantly enhance ripening, yield, and berry quality by stimulating elongation and reproductive development. openagrar.de

Brassinosteroids have a significant effect on seed germination and the subsequent growth of seedlings. cymitquimica.commdpi.comnih.gov They have been shown to improve germination percentages and promote early seedling development. herts.ac.ukscispace.comresearchgate.net The mechanism involves overcoming the inhibitory effects of various stresses and promoting the physiological processes necessary for emergence and growth. scispace.comijmcr.com

Abiotic Stress Responses

This compound, as a type of brassinosteroid, is involved in mediating plant responses to a variety of abiotic stresses, including salinity, drought, and extreme temperatures. smolecule.comcymitquimica.comwikipedia.orgmdpi.com The application of brassinosteroids has been shown to enhance plant tolerance to these adverse environmental conditions. researchgate.net One of the key mechanisms is the strengthening of the plant's antioxidant defense system. researchgate.netnih.gov Brassinosteroids can increase the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), which helps in scavenging reactive oxygen species (ROS) and mitigating oxidative stress. nih.govmdpi.com Furthermore, they play a role in osmoregulation and maintaining membrane stability under stress. annualreviews.org

The ameliorative role of 24-epibrassinolide in plants under salinity stress is well-documented. nih.govfrontiersin.org Salinity stress negatively impacts plant growth by causing osmotic stress, ion toxicity, and oxidative damage. cas.cznih.gov Application of 24-epibrassinolide has been shown to alleviate these detrimental effects in various crops. nih.govnih.gov

In maize grown under salt stress, the exogenous application of 0.2 µM 24-epibrassinolide led to significant improvements in growth and yield. nih.gov This was associated with enhanced photosynthetic capacity, increased activity of antioxidant enzymes (SOD, CAT, APX), and better mineral uptake. nih.gov Specifically, the treatment resulted in a 23% reduction in sodium ion (Na+) accumulation in leaves and a 25% decrease in the Na+/K+ ratio, indicating improved ion homeostasis. nih.gov

Table 1: Effects of 0.2 µM 24-Epibrassinolide (EBL) on Maize under Salt Stress

| Parameter | Improvement with EBL (%) |

|---|---|

| Plant Height | 18 |

| Biomass | 19 |

| SPAD (Chlorophyll Content) | 32 |

| Fv/Fm (Photosynthetic Efficiency) | 28 |

| Rate of Photosynthesis | 11 |

| Carboxylation Efficiency | 6 |

| Superoxide Dismutase (SOD) | 14 |

| Catalase (CAT) | 18 |

| Ascorbate Peroxidase (APX) | 20 |

| Potassium Ion (K+) | 24 |

| 100-Grain Weight | 11 |

| Grain Yield | 47 |

Data sourced from a study on maize under saline stress. nih.gov

Similarly, in cucumber plants subjected to 100 mM NaCl stress, treatment with 24-epibrassinolide significantly overcame the inhibitory effects on growth. cas.cz

Table 2: Effect of 24-Epibrassinolide (EBL) on Growth Parameters of Salt-Stressed Cucumber Plants

| Growth Parameter | Enhancement with EBL vs. Salt-Stressed Control (%) |

|---|---|

| Shoot Length | 38 |

| Root Length | 32.2 |

| Fresh Mass | 38.9 |

| Dry Mass | 47.3 |

| Leaf Area | 25.2 |

Data reflects the percentage improvement in growth parameters for salt-stressed cucumber plants treated with EBL compared to untreated salt-stressed plants. cas.cz

The protective mechanism of 24-epibrassinolide under salt stress also involves modulating K+ channels. In barley roots, EBL treatment was found to suppress or prevent the NaCl-induced leakage of K+ from the elongation zone by affecting depolarization-activated outward-rectifying K+ channels. oup.com This helps in maintaining a favorable K+/Na+ ratio, which is crucial for plant survival under saline conditions. mdpi.comoup.com

Drought and Waterlogging Tolerance

No specific studies detailing the role of this compound in mediating plant responses to drought or waterlogging were identified. While brassinosteroids, in general, are known to contribute to drought tolerance, the specific contribution of this hydroxylated form is not documented.

Temperature Stress (Cold and Heat) Tolerance

Similarly, there is a lack of research data on the specific functions of this compound in helping plants tolerate temperature extremes. The broader role of brassinosteroids in mitigating cellular damage from cold and heat stress is established, but the individual role of this compound is not specified.

Heavy Metal Detoxification

Information regarding the involvement of this compound in the detoxification of heavy metals in plants is not available in the reviewed scientific literature.

Oxidative Stress Regulation and Antioxidant Systems

While brassinosteroids are known to modulate the activity of antioxidant enzymes to combat oxidative stress, no studies were found that specifically investigate the effect of this compound on these systems.

Biotic Stress Responses and Plant Immunity

Interaction with Pathogens

The role of this compound in plant immunity, including the modulation of defense responses and direct interactions with pathogens, is another area where specific research is currently lacking.

Crosstalk and Interactions with Other Phytohormones

The physiological effects of this compound and other brassinosteroids (BRs) are intricately linked with the signaling pathways of other major plant hormones. This crosstalk, which can be synergistic or antagonistic, allows for a fine-tuned and coordinated regulation of plant growth, development, and stress responses. mdpi.comfrontiersin.orgfrontiersin.org The interactions primarily occur at the transcriptional level, where signaling components of BRs influence the gene expression related to other hormones, and vice versa. mdpi.com

Auxin

The interaction between brassinosteroids and auxin is fundamental to many aspects of plant growth and development, particularly cell elongation and root development. frontiersin.orgfrontiersin.org

Key Interaction Points:

Synergistic Effects: BRs and auxins often act synergistically to promote cell elongation. annualreviews.orgacs.org In Arabidopsis, BRs have been shown to enhance auxin-dependent gene expression, with the application of brassinolide inducing the expression of auxin-responsive genes like IAA5, IAA19, and IAA17. frontiersin.org This suggests that functional BR biosynthesis is partially required for auxin-mediated gene expression. frontiersin.org

Root Development: Both hormones play crucial roles in lateral root formation. BRs are primarily involved in the initiation of lateral root primordia, while auxin is necessary for both initiation and the subsequent emergence stages. frontiersin.org BRs appear to promote the initiation of lateral root primordia by enhancing acropetal auxin transport in the root. frontiersin.org Application of 24-epibrassinolide has been shown to induce several Aux/IAA genes involved in root development. unimi.it

Gene Regulation: The transcription factors BZR1 and BZR2, key components of the BR signaling pathway, directly regulate AUXIN RESPONSE FACTORS (ARFs), which are critical for the transcriptional output of auxin. unimi.it Conversely, auxin can influence the expression of BR biosynthetic genes. frontiersin.org

Table 1: Selected Research Findings on this compound and Auxin Interaction

| Plant/System | Observation | Reference |

| Arabidopsis thaliana | 24-epibrassinolide induces the expression of Aux/IAA genes involved in root development. | unimi.it |

| Arabidopsis thaliana | BRs enhance acropetal auxin transport, promoting lateral root primordia initiation. | frontiersin.org |

| Raphanus sativus | Seedlings treated with 24-epibrassinolide under copper stress showed altered levels of auxins, suggesting an interaction in stress response. | scielo.br |

| General | BRs and auxins exhibit extensive synergistic effects in plant development through various molecular mechanisms. mdpi.com | mdpi.com |

Abscisic Acid (ABA)

Brassinosteroids and Abscisic Acid (ABA) generally exhibit an antagonistic relationship, with ABA often counteracting the growth-promoting effects of BRs. frontiersin.orgmdpi.com This opposition is crucial for balancing growth with stress responses and developmental transitions like seed germination and dormancy.

Key Interaction Points:

Antagonistic Regulation: ABA is known to inhibit processes like seed germination and cell elongation, while BRs promote them. frontiersin.organnualreviews.org High endogenous levels of ABA can suppress BR-mediated responses in plants. frontiersin.org For instance, ABA antagonizes the promotional effect of BRs on leaf angle. plos.org

Gene Expression: The two hormones can co-regulate the expression of hundreds of genes, indicating a complex interplay at the molecular level. frontiersin.org In cotton seedlings under cold stress, 24-epibrassinolide treatment was found to down-regulate ABA signal transduction pathways, which contributed to increased cold tolerance. plos.org This included the decreased expression of genes encoding the ABA receptor (PYL) and protein phosphatase 2C (PP2C). plos.org

Stress Response: While BRs can enhance tolerance to various stresses, their interaction with ABA in this context is complex. annualreviews.org In some cases, ABA appears to mask the effects of BRs in stress responses. frontiersin.org However, BRs can also mediate stress tolerance through pathways that interact with ABA signaling. frontiersin.orgtandfonline.com The BR signaling component BIN2 can be activated by ABI1 and ABI2, which are negative regulators of ABA signaling, highlighting a direct molecular link. nih.gov

Table 2: Selected Research Findings on this compound and ABA Interaction

| Plant/System | Observation | Reference |

| Arabidopsis thaliana | BIN2, a negative regulator of BR signaling, is activated by ABA signaling components ABI1 and ABI2. | nih.gov |

| Cotton (Gossypium hirsutum) | 24-epibrassinolide treatment under cold stress down-regulated ABA signal transduction-related genes, enhancing cold tolerance. plos.org | plos.org |

| General | High endogenous ABA levels suppress BR-mediated responses. frontiersin.org | frontiersin.org |

| General | BRs and ABA antagonistically regulate seed germination. frontiersin.org | frontiersin.org |

Ethylene (B1197577)

The crosstalk between brassinosteroids and ethylene is multifaceted, with both synergistic and antagonistic interactions observed depending on the developmental process and environmental conditions. mdpi.comfrontiersin.org

Key Interaction Points:

Biosynthesis Regulation: BRs can influence ethylene biosynthesis by activating the expression of genes encoding key enzymes like 1-aminocyclopropane-1-carboxylic acid (ACC)-synthase (ACS) and ACC-oxidase (ACO). frontiersin.org The effect can be dose-dependent; low concentrations of 24-epibrassinolide have been shown to reduce ethylene production, while higher concentrations increase it. nih.gov

Growth Regulation: In light-grown seedlings, BRs act as negative regulators of shoot gravitropism, while ethylene promotes it, suggesting an indirect interaction possibly mediated through auxin signaling genes. frontiersin.org

Stress Response: In cotton seedlings, 24-epibrassinolide treatment under cold stress led to reduced malondialdehyde content and electrolyte leakage, indicating an antagonistic effect between BRs and ethylene in response to cold. plos.org Transcriptomic analysis showed that 24-epibrassinolide down-regulated ethylene signal transduction pathways. plos.org

Fruit Ripening: 24-epibrassinolide has been shown to promote fruit ripening by enhancing ethylene biosynthesis. nih.gov

Table 3: Selected Research Findings on this compound and Ethylene Interaction

| Plant/System | Observation | Reference |

| Cotton (Gossypium hirsutum) | 24-epibrassinolide increased cold tolerance by down-regulating ethylene signal transduction. plos.org | plos.org |

| Arabidopsis thaliana | The effect of 24-epibrassinolide on ethylene production is dose-dependent. nih.gov | nih.gov |

| Diospyros kaki L. | 24-epibrassinolide promoted fruit ripening by enhancing ethylene biosynthesis. | nih.gov |

| General | BRs stimulate ethylene synthesis by activating the expression of ACS and ACO genes. frontiersin.org | frontiersin.org |

Jasmonic Acid (JA)

The interaction between brassinosteroids and jasmonic acid (JA) is crucial for balancing plant growth and defense responses against pathogens and insects. frontiersin.orgmdpi.com

Key Interaction Points:

Antagonistic Relationship: Generally, BRs and JA pathways act antagonistically. BR signaling can suppress JA-activated defense responses, allowing the plant to prioritize growth when defense is not needed. mdpi.com

Molecular Link: A potential link between BR action and JA synthesis has been identified through a stress-inducible 12-oxophytodienoate reductase, an enzyme in the JA biosynthetic pathway. usp.br This suggests that BRs might modulate JA levels directly.

Defense and Growth Trade-off: The crosstalk between BRs and JA allows plants to fine-tune their immune responses. mdpi.com This interaction helps allocate resources efficiently between growth and defense based on environmental cues. frontiersin.orgmdpi.com

Table 4: Selected Research Findings on this compound and JA Interaction

| Plant/System | Observation | Reference |

| Arabidopsis thaliana | A stress-inducible enzyme in JA synthesis provides a potential link to BR action. | usp.br |

| General | BR signaling can antagonize JA-activated plant defense responses. mdpi.com | mdpi.com |

| General | Crosstalk between BR and JA pathways allows for tailored immune responses to different pathogens. mdpi.com | mdpi.com |

Cytokinins and Gibberellins (B7789140)

Key Interaction Points with Cytokinins:

Indirect Interaction: The crosstalk between BRs and cytokinins often appears to be indirect, frequently mediated through the modulation of auxin transport and signaling. frontiersin.org For instance, in lateral root development, BRs enhance the expression of auxin efflux carriers, while cytokinins inhibit them, indicating an indirect and opposing interaction. frontiersin.org

Synergistic Effects: In some processes, BRs and cytokinins can act synergistically. For example, BRs have been shown to enhance cytokinin-induced anthocyanin biosynthesis in Arabidopsis seedlings. nih.gov

Cell Division: While auxin and cytokinin are primary requirements for cell division, brassinolide has been observed to accelerate the rate of cell division in protoplast cultures, but only in the presence of the other two hormones. annualreviews.org

Key Interaction Points with Gibberellins:

Synergistic and Additive Effects: BRs and gibberellins often show synergistic or additive effects on stem and hypocotyl elongation. mdpi.comannualreviews.orgresearchgate.net

Master Regulation: Studies in Arabidopsis have suggested that brassinosteroids are master regulators of gibberellin biosynthesis. mdpi.com

Gene Regulation: In apples, the application of BRs increased growth by upregulating gibberellin biosynthesis genes and downregulating genes that act as negative regulators of GA signal transduction. mdpi.com

Table 5: Selected Research Findings on this compound and Cytokinin/Gibberellin Interaction

| Hormones | Plant/System | Observation | Reference |

| Cytokinins | Arabidopsis thaliana | BRs and cytokinins indirectly crosstalk through modulation of auxin transport to regulate lateral root development. | frontiersin.org |

| Cytokinins | Arabidopsis thaliana | BRs enhance cytokinin-induced anthocyanin biosynthesis. | nih.gov |

| Gibberellins | Arabidopsis thaliana | BRs and GAs interact to regulate cell elongation and growth. | mdpi.com |

| Gibberellins | Apple (Malus domestica) | BR application upregulated GA biosynthesis genes. | mdpi.com |

| Gibberellins | Arabidopsis thaliana | Simultaneous treatment with 24-epibrassinolide and GA3 had an additive stimulatory effect on root growth in a BR-deficient mutant. | researchgate.net |

Signal Transduction Pathways

Brassinosteroid Perception and Receptor Complexes

The initial and critical step in the signaling pathway is the perception of the brassinosteroid molecule by a receptor complex located at the cell surface. mdpi.combiologists.com This perception is not the function of a single protein but requires a sophisticated interplay between a primary receptor and a co-receptor, which together form a high-affinity binding site for the ligand. mdpi.commdpi.com

The primary receptor for brassinosteroids is BRASSINOSTEROID INSENSITIVE 1 (BRI1), a leucine-rich repeat receptor-like kinase (LRR-RLK) embedded in the plasma membrane. mdpi.comnih.govcore.ac.uk BRI1 possesses an extracellular leucine-rich repeat domain that directly binds the brassinosteroid molecule, a transmembrane domain, and an intracellular kinase domain that transmits the signal. nih.govpnas.org

For full activation and signal transduction, BRI1 requires a co-receptor. mdpi.com This role is primarily filled by BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), also known as SOMATIC EMBRYOGENESIS RECEPTOR KINASE 3 (SERK3). mdpi.comtandfonline.com BAK1 is also an LRR-RLK and a versatile co-receptor involved in multiple signaling pathways. mdpi.comtandfonline.com The SERK family in Arabidopsis consists of five members, with SERK1, SERK2, and SERK4 (also called BKK1) showing functional redundancy with BAK1 in brassinosteroid signaling. plos.orgbohrium.com Genetic studies have demonstrated that these SERK proteins are essential for the early events in BR signaling. plos.org While the primary receptor BRI1 binds the hormone, the co-receptor BAK1 is crucial for stabilizing the ligand-receptor interaction and initiating the downstream signaling cascade. pnas.orgbiorxiv.org

The binding of a brassinosteroid molecule, such as 26-Hydroxy-24-epi-brassinolide, occurs in a specific pocket within the extracellular domain of BRI1. pnas.orgbohrium.comacs.org This binding event acts as a "molecular glue," inducing a conformational change in BRI1 that promotes its heterodimerization with the co-receptor BAK1. mdpi.combiorxiv.org

Upon formation of the BRI1-BAK1 complex, the intracellular kinase domains of the two proteins are brought into close proximity. pnas.org This triggers a series of sequential and reciprocal transphosphorylation events. nih.govbiorxiv.org BRI1 and BAK1 phosphorylate each other on specific residues within their kinase domains, which enhances their kinase activity and fully activates the receptor complex. nih.govmdpi.com This activation is the pivotal step that translates the extracellular ligand-binding event into an intracellular signal. nih.gov Research indicates that even in the absence of a ligand, a small pool of BRI1 and BAK1 may exist as preassembled heterooligomers, suggesting a rapid mechanism for signal initiation upon hormone perception. nih.gov

Intracellular Signaling Cascades

Once the BRI1-BAK1 receptor complex is activated, the brassinosteroid signal is relayed from the plasma membrane into the cytoplasm through a cascade of phosphorylation and dephosphorylation events. nih.govmdpi.com This cascade serves to inactivate a key negative regulator of the pathway, thereby allowing the signal to proceed to the nucleus. mdpi.com

The activated BRI1/BAK1 receptor complex phosphorylates members of two main groups of plasma membrane-associated cytoplasmic kinases: BRASSINOSTEROID-SIGNALING KINASES (BSKs) and CONSTITUTIVE DIFFERENTIAL GROWTH1 (CDG1). mdpi.combiologists.com These phosphorylated kinases then activate the phosphatase BRI1-SUPPRESSOR 1 (BSU1) and its homologs. mdpi.commdpi.combiologists.com

BSU1 plays a crucial role by inactivating BRASSINOSTEROID INSENSITIVE 2 (BIN2), a glycogen (B147801) synthase kinase 3 (GSK3)-like kinase that acts as a central negative regulator of the pathway. nih.govmdpi.com In the absence of brassinosteroids, BIN2 is constitutively active and phosphorylates the key transcription factors of the pathway, marking them for degradation or cytoplasmic retention. nih.govfrontiersin.org BSU1 inactivates BIN2 by dephosphorylating a specific tyrosine residue in its activation loop. nih.govmdpi.com

Another key phosphatase, PROTEIN PHOSPHATASE 2A (PP2A), acts downstream of BIN2 inactivation. biologists.com PP2A is responsible for removing the phosphate (B84403) groups that BIN2 had added to the transcription factors BZR1 and BES1. nih.govnih.govnih.gov This dephosphorylation by PP2A is the final step required to activate these transcription factors, allowing them to enter the nucleus. frontiersin.orgnih.gov

Key Proteins in the Brassinosteroid Intracellular Signaling Cascade

| Protein | Protein Class | Primary Function in Pathway |

|---|---|---|

| BRI1/BAK1 | Receptor-like Kinases | Perceive brassinosteroid signal and initiate intracellular cascade via transphosphorylation. nih.govmdpi.com |

| BSKs/CDG1 | Cytoplasmic Kinases | Positive regulators; phosphorylated by BRI1/BAK1 and subsequently activate BSU1. mdpi.combiologists.com |

| BSU1 | Phosphatase | Positive regulator; dephosphorylates and inactivates the negative regulator BIN2. mdpi.combiologists.com |

| BIN2 | GSK3-like Kinase | Negative regulator; phosphorylates and inactivates transcription factors BES1/BZR1 in the absence of BRs. nih.govmdpi.com |

| PP2A | Phosphatase | Positive regulator; dephosphorylates and activates transcription factors BES1/BZR1. biologists.comnih.gov |

Nuclear Response and Gene Expression Regulation

The culmination of the brassinosteroid signaling cascade occurs within the nucleus, where the regulation of gene expression takes place. nih.govbiologists.com The inactivation of the kinase BIN2 and the subsequent dephosphorylation of key transcription factors by PP2A leads to their accumulation in the nucleus, where they can directly modulate the transcription of target genes. mdpi.comnih.gov

The primary transcription factors at the core of the brassinosteroid pathway are BRASSINAZOLE RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). bohrium.comfrontiersin.orgresearchgate.net These two proteins are functionally redundant but also have unique roles. frontiersin.org In their unphosphorylated state, BES1 and BZR1 accumulate in the nucleus and bind to specific DNA sequences in the promoters of target genes. frontiersin.orgmdpi.com They recognize cis-regulatory elements known as the brassinosteroid response element (BRRE; CGTGC/TG) and the E-box (CANNTG) to either activate or repress the expression of thousands of genes. mdpi.com

The regulatory network of BES1 and BZR1 is extensive, as they interact with a host of other transcription factors and chromatin-modifying enzymes to fine-tune gene expression. nih.govnih.gov This allows for the integration of the brassinosteroid signal with other hormonal and environmental pathways. frontiersin.org For instance, BZR1 has been shown to interact directly with ETHYLENE-INSENSITIVE 3 (EIN3), a key transcription factor in the ethylene (B1197577) signaling pathway, to cooperatively regulate developmental processes like apical hook formation. nih.gov This crosstalk ensures a coordinated response to various internal and external cues, ultimately controlling plant growth, development, and stress responses. researchgate.netmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Brassinolide (B613842) |

| Castasterone (B119632) |

| BRASSINOSTEROID INSENSITIVE 1 (BRI1) |

| BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) |

| SOMATIC EMBRYOGENESIS RECEPTOR KINASE 3 (SERK3) |

| SERK1 |

| SERK2 |

| SERK4 / BKK1 |

| BRASSINOSTEROID-SIGNALING KINASES (BSKs) |

| CONSTITUTIVE DIFFERENTIAL GROWTH1 (CDG1) |

| BRI1-SUPPRESSOR 1 (BSU1) |

| BRASSINOSTEROID INSENSITIVE 2 (BIN2) |

| PROTEIN PHOSPHATASE 2A (PP2A) |

| BRASSINAZOLE RESISTANT 1 (BZR1) |

| BRI1-EMS-SUPPRESSOR 1 (BES1) |

Target Gene Modulation

The signal transduction cascade initiated by this compound, like other brassinosteroids (BRs), culminates in the nucleus where it modulates the expression of a vast array of target genes. This regulation is primarily orchestrated by a family of plant-specific transcription factors, most notably BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). oup.comnih.gov These two proteins are key regulators that mediate the physiological responses associated with BR signaling. oup.compnas.org

In the absence of BRs, the kinase BRASSINOSTEROID INSENSITIVE 2 (BIN2) phosphorylates BZR1 and BES1. oup.combohrium.com This phosphorylation event leads to their retention in the cytoplasm and can also target them for degradation, thus inhibiting their activity. pnas.org The perception of BRs by the cell-surface receptor kinase BRI1 triggers a phosphorylation cascade that leads to the dephosphorylation and inactivation of BIN2. bohrium.comresearchgate.net Consequently, unphosphorylated BZR1 and BES1 accumulate in the nucleus, where they can bind to specific DNA sequences in the promoters of target genes to either activate or repress their transcription. oup.compnas.org

Genome-wide analyses have revealed that BZR1 and BES1 regulate thousands of genes, which can amount to a significant portion of the plant genome. nih.govnih.gov These target genes are involved in a multitude of cellular, metabolic, and developmental processes. nih.gov The targets include genes related to cell wall biogenesis, auxin signaling, and organ growth. oup.com

Interestingly, BZR1 and BES1 also create feedback loops by directly regulating the expression of genes involved in the BR signaling pathway itself, including those encoding BR biosynthetic enzymes. pnas.orgnih.gov This feedback mechanism allows for the precise homeostatic control of endogenous BR levels. oup.com BZR1 and BES1 can also interact with other transcription factors, such as MYBL2 and HAT1, to fine-tune the expression of downstream genes and integrate BR signaling with other hormonal and environmental pathways. oup.comnih.gov

Table 1: Key Transcription Factors in Brassinosteroid-Mediated Gene Modulation

| Transcription Factor | Function in BR Signaling | Mode of Action |

| BZR1 (Brassinazole-resistant 1) | Master regulator of BR-responsive genes. oup.comnih.gov | Binds to BR-response elements (BRRE) and E-box sequences in the promoters of target genes to activate or repress transcription. nih.gov |

| BES1 (BRI1-EMS-suppressor 1) | Master regulator of BR-responsive genes, with significant functional overlap with BZR1. oup.comnih.gov | Shares 88% amino acid identity with BZR1; binds to target gene promoters to regulate expression. oup.com Interacts with other proteins like histone demethylases to modulate gene expression epigenetically. nih.gov |

| MYBL2 (Myeloblastosis family transcription factor-like 2) | Interacts with BES1 to repress BR-responsive genes. nih.gov | Acts as a transcriptional repressor, required for optimal BR response. nih.gov |

| HAT1 (Histone acetyltransferase 1) | Interacts with BES1/BZR1 to regulate gene expression. oup.com | Likely involved in chromatin modification at target gene loci. |

Modulation of Metabolic Pathways via Signaling

The signaling cascade activated by this compound extends beyond the regulation of developmental genes to exert significant control over various metabolic pathways. By modulating the expression of key metabolic enzyme genes, brassinosteroids can reconfigure plant metabolism to support growth and enhance resilience to environmental stresses. nih.govtandfonline.com This regulation allows the plant to coordinate its metabolic state with developmental programs and external conditions. One of the most significantly modulated pathways is the phenylpropanoid pathway. nih.govmdpi.com

Brassinosteroid signaling, including that initiated by related compounds like 24-epibrassinolide (B1217166), has been shown to robustly activate the phenylpropanoid pathway. nih.govmdpi.com This metabolic pathway is crucial for the biosynthesis of a wide range of secondary metabolites, including lignin (B12514952), flavonoids, and phenolic acids, which are vital for plant development, structural support, and defense against biotic and abiotic stresses. tandfonline.commdpi.comnih.gov

Activation of this pathway occurs through the transcriptional upregulation of genes encoding key biosynthetic enzymes. mdpi.com Studies in various plant species have demonstrated that treatment with brassinosteroids leads to increased expression levels of genes such as PHENYLALANINE AMMONIA-LYASE (PAL), CINNAMATE-4-HYDROXYLASE (C4H), and 4-COUMARATE-COA LIGASE (4CL). mdpi.comresearchgate.netmdpi.com These enzymes catalyze the initial and critical steps of the phenylpropanoid pathway.

The enhanced expression of these genes leads to a corresponding increase in the activity of the enzymes they encode. nih.govfrontiersin.org This, in turn, drives the synthesis and accumulation of various phenylpropanoid compounds. For instance, research has documented increased levels of total phenolic compounds, flavonoids, and lignin in brassinosteroid-treated plants. nih.govtandfonline.com Specific metabolites that have been observed to increase include caffeic acid, sinapic acid, and cinnamyl alcohol. mdpi.com This modulation of phenylpropanoid metabolism is a key mechanism by which brassinosteroids enhance plant tolerance to various stresses, such as pathogen infection and heavy metal toxicity. nih.govmdpi.com

Table 2: Effect of Brassinosteroid Treatment on Phenylpropanoid Pathway Components

| Plant Species | Brassinosteroid Used | Upregulated Genes | Increased Metabolites | Reference |

| Watermelon (Citrullus lanatus) | 24-Epibrassinolide (EBR) | PAL, 4CL, CCR, CCoAOMT | Total phenolic compounds, total flavonoids, lignin | nih.gov |

| Potato (Solanum tuberosum) | Brassinosteroid (BR) | StPAL, St4CL, StCAD | Caffeic acid, sinapic acid, cinnamyl alcohol, coniferyl alcohol | mdpi.com |

| Tea (Camellia sinensis) | 24-Epibrassinolide (EBR) | CsPAL, CsC4H, Cs4CL | Phenolic acids, lignin | researchgate.netmdpi.com |

| Oats (Avena sativa) | 24-Epibrassinolide (EBR) | PAL, C4H, 4CL, CAD, COMT | Total phenols, total flavonoids, lignin | mdpi.com |

| Brassica juncea | 24-Epibrassinolide (EBR) | PAL, CHS | Total polyphenols, total phenols | frontiersin.org |

Structure Activity Relationships Sar and Analogs

Influence of Side Chain Modifications on Bioactivity

The alkyl side chain of brassinosteroids plays a pivotal role in their interaction with the receptor, and even minor alterations can lead to significant changes in biological activity.

The stereochemistry of substituents on the side chain is a critical determinant of brassinosteroid activity. While brassinolide (B613842), the most active natural brassinosteroid, possesses a (22R, 23R, 24S) configuration, variations at the C-24 position, such as in 24-epibrassinolide (B1217166), are common and still exhibit high bioactivity.

Research into hydroxylated metabolites has provided further insight. The synthesis and bioassay of various C-25 stereoisomers of 25-hydroxy derivatives of brassinolide have shown them to be significantly less active than the parent compound. nih.gov This suggests that hydroxylation at C-25 is a deactivation pathway. For instance, testing of 25-hydroxybrassinolide and its stereoisomers in the rice leaf lamina inclination assay revealed only weak activity at high doses, even when synergized with auxin. nih.gov This indicates that the precise stereochemical arrangement at and around C-24 and C-25 is vital for optimal receptor binding and subsequent physiological response.

Hydroxylation at the C-26 position is generally considered a key step in the metabolic deactivation of brassinosteroids. nih.govfrontiersin.org The enzyme responsible for this modification, often a cytochrome P450 monooxygenase, converts active brassinosteroids like brassinolide and castasterone (B119632) into their C-26 hydroxylated forms. frontiersin.org This structural change is thought to hinder the side chain from fitting effectively into the binding pocket of the BRI1 receptor. frontiersin.org

Bioactivity assays confirm this deactivating effect. Studies on (25S)- and (25R)-26-hydroxybrassinolide demonstrated that these compounds are much less active than brassinolide. nih.govnih.gov This substantial reduction in activity underscores that C-26 hydroxylation is a catabolic process, terminating the hormonal signal. The accumulation of 26-hydroxybrassinolide is often observed in contexts where brassinosteroid signaling is attenuated. researchgate.net

| Compound | Relative Bioactivity | Implication |

| Brassinolide | High | Parent active hormone |

| 25-Hydroxybrassinolide | Very Low | Metabolic deactivation product nih.gov |

| (25S)-26-Hydroxybrassinolide | Very Low | Metabolic deactivation product nih.gov |

| (25R)-26-Hydroxybrassinolide | Very Low | Metabolic deactivation product nih.gov |

Modifications of the A and B Rings

The core steroidal structure, particularly the A and B rings, contains functional groups essential for the biological activity of brassinosteroids.

The B-ring of the most potent brassinosteroids, such as brassinolide and 26-Hydroxy-24-epi-brassinolide, features a seven-membered lactone ring (a 7-oxa-6-oxo structure). researchgate.netresearchgate.net This feature is a significant contributor to their high bioactivity. Brassinosteroids can be classified based on the B-ring oxidation state into 6-deoxo, 6-oxo (ketone), and 7-oxalactone types. nih.gov Generally, the biological activity increases with the oxidation state, with the 7-oxalactone forms being the most active. researchgate.netnih.gov While 6-oxo brassinosteroids like castasterone are immediate precursors and retain considerable activity, the formation of the lactone ring enhances the molecule's potency. nih.govnih.gov However, the complete absence of a polar functional group in the B-ring leads to a total loss of bioactivity, indicating the necessity of features like the ketone or lactone for receptor interaction. researchgate.net

The presence and stereochemistry of hydroxyl groups on the A-ring are paramount for brassinosteroid activity. The most active compounds possess vicinal hydroxyl groups at the C-2α and C-3α positions. researchgate.netnih.gov The declining order of activity based on the stereochemistry of these diols is generally 2α, 3α > 2α, 3β > 2β, 3α > 2β, 3β. nih.gov This relationship highlights that the α-orientation of the hydroxyl group at C-2 is particularly crucial for high biological activity. nih.gov Modifications or removal of these hydroxyl groups typically leads to a substantial decrease in potency. For example, analogs lacking the C-2 hydroxyl group show significantly reduced activity, reinforcing the importance of the entire A-ring diol structure for effective interaction with the brassinosteroid receptor. mdpi.com

| A-Ring Hydroxyl Configuration | Relative Bioactivity |

| 2α, 3α | Highest |

| 2α, 3β | High |

| 2β, 3α | Moderate |

| 2β, 3β | Low |

Synthesis of Novel Brassinosteroid Analogs and Mimetics

The low natural abundance of brassinosteroids and the desire for compounds with enhanced stability or specific activities have driven extensive research into the synthesis of novel analogs and mimetics. nih.govsemanticscholar.org Synthetic efforts often start from abundant natural sterols and focus on modifying the side chain or the steroidal nucleus. semanticscholar.orgmdpi.com

Numerous analogs have been created by altering the B-ring, producing derivatives such as lactams and thiolactones which retain considerable bioactivity due to their polar nature. nih.gov Other synthetic strategies involve creating analogs with shortened side chains, such as the 24-norcholane type, which have shown promising growth-promoting effects. mdpi.comresearchgate.netmdpi.com Some of these simplified analogs, which are easier to synthesize, have demonstrated activity comparable to or even exceeding that of natural brassinosteroids in specific bioassays. mdpi.com Additionally, non-steroidal mimetics have been designed and synthesized, with some showing significant bioactivity, representing a novel approach to harnessing the plant-regulating power of brassinosteroids. nih.gov These synthetic endeavors not only provide potential agrochemicals but also deepen the understanding of the structural requirements for brassinosteroid activity. mdpi.com

Bioassays for Evaluating Brassinosteroid Activity

To determine the efficacy of newly synthesized brassinosteroid analogs like this compound, standardized and sensitive biological assays are employed. These tests measure specific physiological responses in plants that are characteristic of brassinosteroid activity.

The Rice Lamina Inclination Test (RLIT) is a highly specific, sensitive, and widely used micro-quantitative bioassay for determining brassinosteroid activity. nih.govoup.com The assay is based on the distinct physiological response where brassinosteroids cause the lamina (leaf blade) of a rice seedling to bend at the lamina joint, increasing the angle between the lamina and the sheath. nih.govbio-protocol.org This bending is a result of BR-induced cell elongation on the adaxial (upper) side of the lamina joint. nih.gov

The general procedure for the RLIT is as follows:

Seedling Preparation: Rice seeds are surface-sterilized and germinated in a controlled environment (e.g., 28°C under long-day conditions) for approximately 8 days. nih.govbio-protocol.org

Sample Excision: Uniform seedlings are selected, and segments of about 2 cm, which include the second-leaf lamina joint, are excised. bio-protocol.org

Incubation: These segments are floated in petri dishes containing test solutions of the brassinosteroid analog at various concentrations (typically ranging from 10⁻⁹ M to 10⁻⁶ M). nih.gov A control group with no brassinosteroid is also included.

Measurement: After a set incubation period (e.g., 48 to 72 hours) in the dark, the angle between the lamina and the sheath is measured, often using a protractor. bio-protocol.org

The magnitude of the angle is dependent on the concentration of the brassinosteroid, allowing for a quantitative comparison of the activity of different compounds. nih.gov The test is sensitive enough to detect brassinolide at concentrations in the range of 5 x 10⁻⁵ µg/ml to 5 x 10⁻³ µg/ml. oup.com

Table 1: Representative Results from Rice Lamina Inclination Test for Brassinosteroid Analogs This table presents illustrative data based on findings for various analogs to demonstrate the typical output of the RLIT. Specific values for this compound are not provided in the source material.

| Compound | Concentration (M) | Observed Lamina Angle (Degrees) | Relative Activity |

|---|---|---|---|

| Control (No BR) | - | 15-20° | Baseline |

| Brassinolide (Standard) | 10-8 | ~60° | High |

| Brassinolide (Standard) | 10-7 | ~80° | Very High |

| Analog A (e.g., C-23 Benzoate) | 10-8 | ~65° | Higher than Standard |

| Analog A (e.g., C-23 Benzoate) | 10-7 | ~85° | Higher than Standard |

| Analog B (e.g., C-3 Methyl Ether) | 10-6 | ~30° | Low |

The Bean Second-Internode Bioassay (BSIB) is another classic and definitive test for brassinosteroid activity. nih.gov This assay measures the effect of the test compound on the elongation and morphogenesis of the second internode of young bean plants (Phaseolus vulgaris). nih.gov Unlike the RLIT, which measures a bending response, the BSIB assesses cell elongation and division over a longer section of the plant stem. nih.gov

In this bioassay, the test solution is applied to the young second internode of a bean seedling. After a growth period of several days, the length of the internode is measured. Active brassinosteroids cause a marked elongation of the internode compared to untreated control plants. nih.gov At higher concentrations of potent brassinosteroids like brassinolide, a characteristic splitting or curvature of the internode may also be observed, which is a hallmark of this class of phytohormones. nih.gov The assay is highly sensitive, with natural brassinolide causing splitting at levels as low as 0.1 micrograms. nih.gov The BSIB was one of the original bioassays used during the initial discovery and isolation of brassins from pollen. nih.gov

Table 2: Illustrative Data from Bean Second-Internode Bioassay This table provides a conceptual representation of typical results from the BSIB. Specific values for this compound are not provided in the source material.

| Compound | Concentration (µg/plant) | Internode Elongation (mm) | Morphological Observation |

|---|---|---|---|

| Control | 0 | 10-15 | Normal Growth |

| Brassinolide | 0.01 | 25-30 | Elongation |

| Brassinolide | 0.1 | 40-50 | Elongation and Splitting |

| Less Active Analog | 0.1 | 20-25 | Slight Elongation |

| Less Active Analog | 1.0 | 35-40 | Elongation, possible slight curvature |

Analytical Methodologies in Research

Extraction and Purification from Plant Matrices

The initial and critical step in the analysis of 26-hydroxy-24-epi-brassinolide is its efficient extraction from plant tissues and subsequent purification to remove interfering substances. canada.ca Plant materials, such as leaves, flowers, or seedlings, are typically homogenized, often under liquid nitrogen to prevent degradation, and then extracted using organic solvents. nih.govfrontiersin.org A common extraction solvent is methanol (B129727) or a methanol-formic acid solution. nih.govplos.org

Following extraction, a purification step is essential to isolate the brassinosteroids from the complex plant matrix. Solid-phase extraction (SPE) is a widely used technique for this purpose. frontiersin.org Various sorbents can be employed in SPE cartridges, with C18 being a common choice due to the hydrophobic nature of brassinosteroids. frontiersin.org This allows for the removal of more polar interfering compounds. frontiersin.org

Other purification methods include:

Liquid-liquid micro-extraction (LLME)

Magnetic solid-phase extraction (MSPE) : This technique utilizes magnetic nanoparticles coated with a material that can selectively bind to brassinosteroids, allowing for rapid separation. researchgate.net

Immunoaffinity chromatography (IAC) : This highly selective method uses antibodies specific to brassinosteroids to purify them from the extract. oup.com

The choice of extraction and purification method depends on the plant material, the concentration of the target compound, and the subsequent analytical technique to be used.

Detection and Quantification Techniques

Once a purified extract is obtained, several highly sensitive techniques can be used for the detection and quantification of this compound.

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) has historically been a valuable tool for the analysis of brassinosteroids. nih.govfrontiersin.org Due to the low volatility of these compounds, a derivatization step is necessary to make them suitable for GC analysis. nih.gov This typically involves the formation of more volatile derivatives, such as bismethaneboronates, by reacting the brassinosteroid with a derivatizing agent like methaneboronic acid. google.comoup.com The derivatized compound is then separated by gas chromatography and detected by a mass spectrometer. Selected ion monitoring (SIM) can be used to enhance the selectivity and sensitivity of the analysis by monitoring specific ions characteristic of the target compound. google.com

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS, HPLC-MS)

Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS), including high-performance liquid chromatography (HPLC-MS) and ultra-high-performance liquid chromatography (UHPLC-MS/MS), is the most widely used and sensitive method for brassinosteroid analysis. frontiersin.orgresearchgate.netnih.gov This technique offers high selectivity and sensitivity, often allowing for the detection of brassinosteroids at the picogram level. nih.gov

A key advantage of LC-MS/MS is that it can sometimes be performed without derivatization. nih.gov However, to enhance sensitivity, derivatization is often employed. Reagents that react with the vicinal diol groups in brassinosteroids, such as 4-(dimethylamino)-phenylboronic acid (DMAPBA) or 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA), can significantly improve ionization efficiency and thus the detection signal in the mass spectrometer. frontiersin.orgdoi.org The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry provides high specificity by monitoring a specific fragmentation transition from a precursor ion to a product ion, minimizing interferences from the matrix. nih.gov

| Technique | Derivatization | Key Features | Reference |

| GC-MS | Required (e.g., methaneboronic acid) | Historical method, good for structural information. | nih.govfrontiersin.orggoogle.com |

| LC-MS/MS | Optional but often used for sensitivity | High sensitivity and selectivity, current standard method. | frontiersin.orgresearchgate.netnih.gov |

| UHPLC-MS/MS | Optional but often used for sensitivity | Faster analysis times and improved resolution over HPLC. | frontiersin.orgnih.gov |

Immunoassays (e.g., ELISA)

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), provide an alternative method for the quantification of brassinosteroids. researchgate.netnih.gov These methods are based on the specific binding of an antibody to the target brassinosteroid. oup.com Polyclonal or monoclonal antibodies can be developed against brassinosteroids like 24-epicastasterone (B1146225), which can show cross-reactivity with other related compounds, including 24-epibrassinolide (B1217166). researchgate.net ELISA is generally less expensive and requires less sophisticated equipment than mass spectrometry-based methods, making it suitable for high-throughput screening. researchgate.netresearchgate.net However, the specificity can be lower than that of MS methods, and cross-reactivity with other structurally similar compounds can be a limitation. researchgate.net

| Assay Type | Principle | Advantages | Disadvantages | Reference |

| ELISA | Antibody-antigen binding | High-throughput, cost-effective. | Potential for cross-reactivity, lower specificity than MS. | researchgate.netnih.govresearchgate.net |

Isotopic Labeling for Metabolic Studies

Isotopic labeling is an indispensable tool for studying the biosynthesis and metabolism of this compound and other brassinosteroids. researchgate.netrsc.org In these studies, precursors of brassinosteroids are synthesized with stable isotopes, most commonly deuterium (B1214612) (²H or D). rsc.orgresearchgate.net These labeled compounds are then fed to plants or cell cultures. scielo.br By tracking the incorporation of the isotopic label into downstream metabolites using techniques like GC-MS or LC-MS/MS, researchers can elucidate the biosynthetic and metabolic pathways. scielo.broup.comresearchgate.net

Deuterium-labeled brassinosteroids also serve as ideal internal standards for quantification in mass spectrometry. frontiersin.orgacs.org By adding a known amount of the labeled compound to a sample before extraction, any loss of the analyte during sample preparation can be accurately corrected for, leading to more precise and reliable quantification. acs.org

Transcriptomic and Proteomic Approaches

To understand the molecular mechanisms through which this compound and related compounds exert their effects, researchers employ transcriptomic and proteomic approaches. These "omics" technologies provide a global view of the changes in gene expression and protein abundance in response to brassinosteroid treatment.

Transcriptomics , primarily through RNA sequencing (RNA-Seq), is used to identify differentially expressed genes (DEGs) in plants treated with compounds like 24-epibrassinolide. canada.cafrontiersin.orgplos.orgnih.gov These studies have revealed that brassinosteroids can regulate the expression of a wide range of genes involved in processes such as photosynthesis, stress responses, and hormone signaling pathways. canada.cafrontiersin.org For example, transcriptomic analysis of pepper plants treated with 24-epibrassinolide under chilling stress identified 656 DEGs, including 335 that were upregulated and 321 that were downregulated. canada.ca

Proteomics involves the large-scale study of proteins. Using techniques like two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (e.g., MALDI-TOF MS), researchers can identify proteins that change in abundance or post-translational modification (such as phosphorylation) in response to brassinosteroids. nih.govnih.govchinacrops.orgfrontiersin.orgresearchgate.net Proteomic studies in wheat, banana, and rice have shown that 24-epibrassinolide treatment can alter the levels of proteins involved in energy metabolism, stress defense, and growth processes. nih.govnih.govchinacrops.org For instance, a proteomic analysis of rice seedlings responding to cold stress after treatment with 2,4-epibrassinolide identified 401 up-regulated and 220 down-regulated proteins. chinacrops.org

| Approach | Technology | Key Findings | Reference |

| Transcriptomics | RNA-Seq | Identifies differentially expressed genes involved in photosynthesis, stress response, and hormone signaling. | canada.cafrontiersin.orgplos.orgnih.gov |

| Proteomics | 2-DE, Mass Spectrometry | Identifies changes in protein abundance and phosphorylation related to energy, metabolism, and defense. | nih.govnih.govchinacrops.orgfrontiersin.orgresearchgate.net |

RNA-Seq for Gene Expression Analysis

RNA-Sequencing (RNA-Seq) has emerged as a powerful and widely adopted transcriptomic profiling tool to investigate the molecular mechanisms underlying a plant's response to brassinosteroids, such as 24-epibrassinolide. This high-throughput sequencing technology allows for a comprehensive analysis of the transcriptome, enabling researchers to identify and quantify differentially expressed genes (DEGs) in response to 24-epibrassinolide treatment under various conditions. The methodology typically involves extracting total RNA from plant tissues, followed by library construction and sequencing on platforms like Illumina. The resulting sequence reads are then aligned to a reference genome to determine gene expression levels, often calculated as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). mdpi.comattolife.co.uk This approach provides a global view of the gene expression landscape, revealing the complex gene regulatory networks that are modulated by brassinosteroids. nih.govbiorxiv.org

Research across various plant species has consistently demonstrated that 24-epibrassinolide significantly alters the expression of a large number of genes, influencing a wide array of biological processes. These studies utilize RNA-Seq to compare gene expression in plants under specific stress conditions, with and without the application of 24-epibrassinolide.

For instance, in studies investigating abiotic stress, RNA-Seq analysis revealed thousands of DEGs in plants treated with 24-epibrassinolide. In tall fescue under salt stress, 10,537 DEGs were identified in the group treated with both NaCl and 24-epibrassinolide compared to the control. nih.gov Similarly, in cotton seedlings subjected to cold stress, 4,001 DEGs were identified, with 2,591 genes being up-regulated and 1,409 down-regulated in response to the treatment. nih.gov In quinoa seedlings under drought conditions, a comparison between drought-stressed plants and those treated with 24-epibrassinolide under drought revealed 5,448 DEGs. mdpi.com These large-scale changes in gene expression underscore the significant role of this brassinosteroid in mediating stress responses at the molecular level.

Interactive Data Table: Summary of RNA-Seq Studies on 24-Epibrassinolide (EBR) This table summarizes the number of differentially expressed genes (DEGs) identified in various studies using RNA-Seq analysis following EBR treatment under different stress conditions.

Plant Species Stress Condition Comparison Group Total DEGs Up-regulated Genes Down-regulated Genes Source Cotton (Gossypium hirsutum) Cold Cold+EBR vs. Cold+Water 4,001 2,591 1,409 biorxiv.org Tall Fescue (Festuca arundinacea) Salt EBR+Salt vs. Control 10,537 6,409 4,128 mdpi.com Potato (Solanum tuberosum) Drought EBR+Drought vs. Drought 1,330 - - nih.gov Quinoa (Chenopodium quinoa) Drought EBR+Drought vs. Drought 5,448 - - nih.gov Maize (Zea mays) Low Temperature EBR+LT vs. LT 283 107 176 attolife.co.uk Soybean (Glycine max) Symbiosis Establishment eBL Treatment vs. Control 2,436 1,074 1,362 nih.gov

Generated code Table of Compounds

Compound Abbreviation Full Compound Name 4CL 4-Coumarate:CoA Ligase ABA Abscisic Acid caymanchem.comnih.govresearchgate.net APX Ascorbate Peroxidase attolife.co.uk BIN2 Brassinosteroid-Insensitive 2 mdpi.com C4H Cinnamate-4-Hydroxylase attolife.co.uk CAT Catalase attolife.co.uk DELLA Aspartic acid-Glutamic acid-Leucine-Leucine-Alanine protein family nih.govresearchgate.net EBR / EBL 24-Epibrassinolide mdpi.comnih.govnih.govmdpi.com FSD2 Fe-Superoxide Dismutase 2 H2O2 Hydrogen Peroxide mdpi.comepa.govquora.com HKT1 High-Affinity K+ Transporter 1 researchgate.net IAA Indole-3-acetic acid nih.govwikipedia.orgrpicorp.com MDA Malondialdehyde attolife.co.uknih.govnih.gov PAL Phenylalanine Ammonia-Lyase attolife.co.ukcreative-enzymes.com SAUR Small Auxin-Up RNA nih.gov SOD Superoxide (B77818) Dismutase attolife.co.uk

Agricultural and Horticultural Research Applications

Enhancement of Crop Yield and Productivity

The exogenous application of 26-Hydroxy-24-epi-brassinolide has been shown to positively influence various aspects of plant growth and development, ultimately leading to increased crop yields. agrochemicalpesticides.comnih.govnih.gov Brassinosteroids, as a class of phytohormones, are integral to processes such as cell elongation, division, and differentiation, which are fundamental to plant growth. researchgate.net Research indicates that these compounds can stimulate reproductive growth, including pollen germination and tube growth, which directly contributes to improved fruit and seed yields. researchgate.netopenagrar.de

Impact on Photosynthetic Efficiency

A key mechanism through which this compound enhances productivity is by boosting photosynthetic efficiency. nih.gov This compound has been observed to improve the photosynthetic apparatus, leading to better light absorption and CO2 fixation. tandfonline.commdpi.com Studies have shown that its application can increase the net photosynthetic rate, stomatal conductance, and the efficiency of photosystem II (PSII). tandfonline.comcas.czsemanticscholar.org For instance, in cucumber seedlings under hypoxic conditions, this compound treatment markedly diminished the harmful effects on the net photosynthetic rate and stomatal openness. cas.cz It also stimulated CO2 fixation by increasing the carboxylation capacity of Rubisco and protecting the enzyme from degradation. cas.cz Furthermore, research on tomato plants under lead stress revealed that this steroid increased photosynthetic pigments, the electron transport rate, and the effective quantum yield of PSII, leading to a higher net photosynthetic rate. mdpi.com

| Plant | Stress Condition | Photosynthetic Parameter | Effect of this compound |

| Cucumber | Hypoxia | Net photosynthetic rate (PN) | Markedly diminished harmful effects cas.cz |

| Cucumber | Hypoxia | Stomatal conductance | Markedly diminished harmful effects cas.cz |

| Cucumber | Hypoxia | Rubisco carboxylation capacity | Increased cas.cz |

| Tomato | Lead Stress | Photosynthetic pigments | Increased mdpi.com |

| Tomato | Lead Stress | Electron transport rate (ETR) | Increased by 24% mdpi.com |

| Tomato | Lead Stress | Effective quantum yield of PSII (ΦPSII) | Increased by 24% mdpi.com |

| Tomato | Lead Stress | Net photosynthetic rate (PN) | Increased by 29% mdpi.com |

| Soybean | Waterlogging | Net photosynthetic rate (PN) | Increased by up to 57% nih.gov |

| Soybean | Waterlogging | Stomatal conductance (gs) | Increased by up to 22% nih.gov |

| Soybean | Waterlogging | Electron transport rate (ETR) | Increased tandfonline.com |

Improvement of Growth Traits (e.g., Biomass Accumulation, Root Growth)